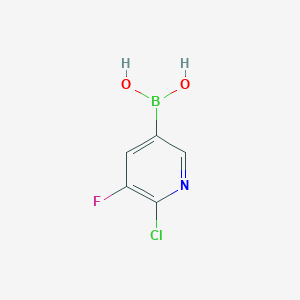

(6-Chloro-5-fluoropyridin-3-yl)boronic acid

Descripción general

Descripción

(6-Chloro-5-fluoropyridin-3-yl)boronic acid is a boronic acid derivative of the pyridine ring, which is a heterocyclic aromatic compound containing nitrogen. This compound is significant in organic chemistry and biochemistry due to its versatile applications in the synthesis of various organic molecules, pharmaceuticals, and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-fluoropyridin-3-yl)boronic acid typically involves the reaction of 6-chloro-5-fluoropyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an aqueous or organic solvent . The reaction conditions often include heating the mixture to reflux and then purifying the product through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(6-Chloro-5-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into different pyridine derivatives.

Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation and alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and alkylation using alkyl halides.

Major Products

The major products formed from these reactions include various substituted pyridines and pyridine N-oxides, which have applications in pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1.1 Medicinal Chemistry

- Kinase Inhibitors : The compound is utilized as a building block for developing kinase inhibitors, which are critical in treating various cancers. Kinases play a vital role in cellular signaling pathways, and their inhibition can lead to reduced tumor growth and proliferation.

- Antibacterial Agents : Research indicates that (6-Chloro-5-fluoropyridin-3-yl)boronic acid can be incorporated into antibiotic structures, demonstrating efficacy against certain resistant bacterial strains. Its unique structure enhances interactions with bacterial targets, making it a promising candidate for new antibiotic development .

1.2 Radiotracer Development

- The compound is significant in developing radiotracers for positron emission tomography (PET). It binds to GABAB receptors in the brain, facilitating imaging that can help diagnose neurological conditions.

1.3 Photodynamic Therapy

- It is used to synthesize boronated derivatives of chlorin e6, which serve as photosensitizers in photodynamic therapy for cancer treatment. These derivatives improve the efficacy of light-activated therapies by enhancing binding to albumin and targeting cancer cells more effectively.

1.4 Anti-inflammatory Properties

- Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting leukotrienes, which are mediators involved in inflammatory responses.

Case Study 1: Development of Kinase Inhibitors

A study investigated the incorporation of this compound into novel kinase inhibitors. The resultant compounds exhibited significant potency against various cancer cell lines, demonstrating the potential for targeted cancer therapies.

Case Study 2: Antibacterial Activity

Research focusing on the antibacterial properties of derivatives containing this compound showed promising results against resistant strains of bacteria. The study highlighted the structure-activity relationship (SAR) that enhanced the efficacy of these compounds compared to traditional antibiotics.

Mecanismo De Acción

The mechanism of action of (6-Chloro-5-fluoropyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. For instance, in radiotracer development, the compound binds to GABAB receptors in the brain, allowing for imaging of these receptors using PET. In photodynamic therapy, the boronated derivatives enhance the binding to albumin, increasing the efficacy of the treatment.

Comparación Con Compuestos Similares

Similar Compounds

6-Fluoro-3-pyridinylboronic acid: Similar in structure but lacks the chlorine substituent.

2-Fluoro-3-pyridineboronic acid: Another fluorinated pyridine boronic acid with different substitution patterns.

4-Pyridinylboronic acid: A pyridine boronic acid with the boronic acid group at the 4-position.

Uniqueness

(6-Chloro-5-fluoropyridin-3-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in radiotracer development and photodynamic therapy.

Actividad Biológica

(6-Chloro-5-fluoropyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in medicinal chemistry due to its potential applications in developing novel pharmaceutical agents, particularly kinase inhibitors and antibacterial agents. This article explores the biological activities associated with this compound, synthesizing findings from various studies and providing a comprehensive overview of its properties and implications for drug development.

The molecular formula of this compound is CHBClFNO, with a molecular weight of 175.35 g/mol. It features a pyridine ring substituted with chlorine and fluorine atoms, which enhances its reactivity and biological potential. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a building block for synthesizing complex organic molecules essential in pharmaceutical chemistry.

Kinase Inhibition

A notable study highlighted the role of compounds structurally related to this compound in inhibiting cyclin-dependent kinases (CDKs), specifically CDK8 and CDK19. These kinases are associated with various cancers, including colorectal cancer. The compound exhibited high affinity towards these targets, with IC50 values of 7.2 ± 1.4 nM for CDK8 and 6.0 ± 1.0 nM for CDK19, demonstrating its potential as an anticancer therapeutic agent .

Antibacterial Activity

In another study, the antibacterial potential of boronic acids was explored, revealing that derivatives of this compound could effectively inhibit bacterial growth. The mechanism involved disrupting bacterial cell wall synthesis, a critical target for antibiotic development.

Pharmacokinetic Profile

The pharmacokinetic properties of compounds related to this compound are crucial for evaluating their therapeutic viability. A comparative analysis of similar compounds showed varied clearance rates and bioavailability profiles across different species:

| Species | Clearance (L/h/kg) | Liver Blood Flow (%) | Volume of Distribution (L/kg) | Bioavailability (%) | Half-life (h) |

|---|---|---|---|---|---|

| Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |

| Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |

| Dog | 0.84 | 33 | 0.74 | 126 | 0.70 |

| Human | ~0.88 | ~76 | ~0.85 | ~70 | ~0.70 |

This data suggests that while the compound may exhibit favorable properties in vitro, its metabolic stability and clearance must be optimized for effective therapeutic use .

Propiedades

IUPAC Name |

(6-chloro-5-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEKVQKALFWZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647880 | |

| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-66-7 | |

| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.